molecular formula C17H14N2O3 B10950948 3-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10950948
M. Wt: 294.30 g/mol
InChI Key: INVNCULWOCUSFJ-BQYQJAHWSA-N
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Description

3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of eco-friendly catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)-2H-chromen-2-one
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2H-chromen-2-one
  • 3-(1H-Pyrazol-4-yl)-2-propenoic acid

Uniqueness

3-[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both pyrazole and chromenone moieties allows for diverse interactions with biological targets and makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-11-13(10-18-19(11)2)7-8-15(20)14-9-12-5-3-4-6-16(12)22-17(14)21/h3-10H,1-2H3/b8-7+

InChI Key

INVNCULWOCUSFJ-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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